molecular formula C10H8KO4P B1612509 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) CAS No. 100929-85-9

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

Cat. No.: B1612509
CAS No.: 100929-85-9
M. Wt: 262.24 g/mol
InChI Key: HLDMCOOHPHVMCN-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

1-Naphthyl phosphate potassium salt is a non-specific phosphatase inhibitor which acts on acid, alkaline, and protein phosphatases . Upon hydrolyzation, 1-naphthol is released . By simultaneous coupling with a diazonium salt, the corresponding azo-dye is formed . Naphthols can also be detected by fluorescence analysis .

Cellular Effects

The cellular effects of 1-Naphthyl phosphate potassium salt are primarily due to its role as a non-specific phosphatase inhibitor . Phosphatases are enzymes that remove phosphate groups from other molecules, including proteins, altering their function. By inhibiting these enzymes, 1-Naphthyl phosphate potassium salt can influence a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Naphthyl phosphate potassium salt exerts its effects through its interactions with phosphatases . As a non-specific phosphatase inhibitor, it can bind to these enzymes and prevent them from removing phosphate groups from their target molecules . This can lead to changes in the activity of these target molecules, potentially influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 1-Naphthyl phosphate potassium salt can change over time in laboratory settings . For example, 1-naphthol is released upon hydrolyzation . Over time, this could lead to changes in the compound’s activity and effects on cellular function .

Metabolic Pathways

1-Naphthyl phosphate potassium salt is involved in the metabolic pathways related to phosphatases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphate potassium salt can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl₃) in the presence of a base such as potassium hydroxide (KOH). The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of 1-naphthyl phosphate potassium salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) involves the reaction of 1-naphthol with phosphoric acid and potassium hydroxide.", "Starting Materials": [ "1-naphthol", "phosphoric acid", "potassium hydroxide", "water" ], "Reaction": [ "1. Dissolve 1-naphthol in water.", "2. Slowly add phosphoric acid to the solution while stirring.", "3. Add potassium hydroxide to the solution until the pH reaches 7-8.", "4. Heat the solution to 60-70°C for 1-2 hours.", "5. Cool the solution and filter the precipitate.", "6. Wash the precipitate with water and dry it to obtain 1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)." ] }

CAS No.

100929-85-9

Molecular Formula

C10H8KO4P

Molecular Weight

262.24 g/mol

IUPAC Name

potassium;naphthalen-1-yl hydrogen phosphate

InChI

InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1

InChI Key

HLDMCOOHPHVMCN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
Reactant of Route 2
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
Reactant of Route 3
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
Reactant of Route 4
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
Reactant of Route 5
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
Reactant of Route 6
1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

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